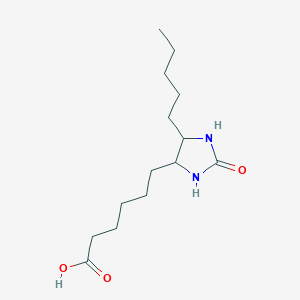
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid (OPA) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. OPA is a derivative of imidazolidine-4-one, which is a cyclic urea compound. The chemical structure of OPA consists of a hexanoic acid chain attached to an imidazolidine-4-one ring via a carbonyl group.
Mechanism of Action
The mechanism of action of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound has also been found to inhibit the activity of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in lab experiments is its stability and solubility in water. This compound is also relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. However, one of the limitations of using this compound in lab experiments is its limited availability, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment for this compound in these conditions. Another area of interest is the potential use of this compound as a dietary supplement to improve overall health and well-being. Future studies should focus on the safety and efficacy of this compound in human subjects. Finally, there is a need for further research on the mechanism of action of this compound to better understand its therapeutic potential.
Synthesis Methods
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid can be synthesized through a multistep process involving the reaction of 4-aminobutyric acid with ethyl chloroformate to form an intermediate compound, which is then reacted with 4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form this compound. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained through purification using column chromatography.
Scientific Research Applications
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-2-3-5-8-11-12(16-14(19)15-11)9-6-4-7-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQBEBMMGYYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(NC(=O)N1)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385343 |
Source


|
| Record name | 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27386-24-9 |
Source


|
| Record name | 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)

![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)


![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)

![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)
